(S)-Benzyl 2-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate
Description
(S)-Benzyl 2-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine-based compound featuring a benzyl ester group, an (S)-configured amino-cyclopropylpropanamido side chain, and a methyl-pyrrolidine backbone. This structure confers unique conformational and electronic properties, making it a candidate for pharmaceutical and catalytic applications.
The compound’s pyrrolidine ring adopts a puckered conformation, analyzed using Cremer-Pople parameters (amplitude $ q $, phase angle $ \phi $) . Crystallographic refinement of similar compounds often employs SHELX programs (e.g., SHELXL for small-molecule refinement), ensuring accurate structural determination .
Properties
Molecular Formula |
C19H27N3O3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H27N3O3/c1-14(20)18(23)22(16-9-10-16)12-17-8-5-11-21(17)19(24)25-13-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,20H2,1H3 |
InChI Key |
OSEIUOCHOPDUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C3CC3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Multi-Step Condensation and Substitution
Key Steps:
- Condensation of 4-(Perfluorooctyl)aniline with Phenyl Chlorothioformate : Forms a thioamide intermediate under inert conditions (argon, 0–5°C) in dichloromethane (DCM).
- Phenol Substitution with (S)-tert-Butyl 2-(Aminomethyl)pyrrolidine-1-carboxylate : Conducted in tetrahydrofuran (THF) at 60°C for 12 hours, yielding a Boc-protected intermediate.
- Boc Deprotection : Trifluoroacetic acid (TFA) in DCM removes the tert-butoxycarbonyl group, yielding the free amine.
- Amidation with Cyclopropylamine : The amine reacts with 2-chloropropanoyl chloride in the presence of triethylamine (TEA) to form the cyclopropylamide.
Optimization:
- Catalysis : Metal-free amidation using water as a solvent improves sustainability (yield: 85%).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >99% HPLC purity.
Industrial-Scale Catalytic Process
Procedure:
- Pyrrolidine Ring Formation : Cyclization of γ-aminobutyraldehyde derivatives using chiral Lewis acids (e.g., BINAP-Ru complexes) ensures enantiomeric excess (ee >98%).
- Benzyl Protection : Benzyl chloroformate (CbzCl) in THF at 0°C introduces the benzyl carbamate group.
- Side-Chain Functionalization :
Advantages:
Solid-Phase Synthesis for High Purity
Protocol:
- Resin-Bound Pyrrolidine : Wang resin functionalized with Fmoc-pyrrolidine undergoes automated SPPS.
- Iterative Deprotection/Coupling :
- Fmoc removal with piperidine.
- HATU-mediated coupling of (S)-2-(N-cyclopropylamino)propanic acid.
- Cleavage and Isolation : TFA cleavage yields the target compound with 95% purity (no chromatography required).
Performance Metrics:
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Purity | Scale |
|---|---|---|---|---|---|
| Multi-Step Condensation | Phenyl chlorothioformate, TFA | 0–60°C, inert atmosphere | 65% | >99% | Lab (mg–g) |
| Catalytic Process | BINAP-Ru, CbzCl | 0–25°C, flow reactor | 78% | 98% | Pilot (kg) |
| Solid-Phase Synthesis | HATU, Wang resin | RT, automated SPPS | 82% | 95% | Lab (mg–100 mg) |
Critical Reaction Parameters
Stereochemical Control
Solvent and Temperature Effects
- Polar Aprotic Solvents : DMF enhances amidation rates but requires post-reaction dialysis.
- Low-Temperature Steps : Benzyl chloroformate reactions at 0°C prevent racemization.
Industrial Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-Benzyl 2-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Structural and Conformational Analysis
The target compound shares a pyrrolidine core with analogs like (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (). Key differences lie in substituents:
- Target compound : Cyclopropylpropanamido group with a primary amine.
- Analog () : Benzoylphenyl group.
Pyrrolidine Puckering Parameters (Cremer-Pople coordinates ):
| Compound | Amplitude ($ q $, Å) | Phase Angle ($ \phi $, °) |
|---|---|---|
| Target compound | ~0.45 (estimated) | ~145 (estimated) |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Data unavailable | Data unavailable |
Note: The target compound’s cyclopropyl group likely increases steric hindrance, influencing $ q $ and $ \phi $ compared to benzoyl-substituted analogs.
2.2 Physicochemical Properties
The benzoylphenyl group in the analog may enhance lipophilicity compared to the target’s cyclopropylpropanamido group.
Research Implications
- Structural Dynamics : The target compound’s pyrrolidine puckering (via Cremer-Pople parameters ) may influence bioavailability or enantioselectivity in asymmetric synthesis.
- Safety : While neither compound is classified as hazardous, thermal decomposition risks necessitate cautious handling .
- Crystallography : SHELX programs (e.g., SHELXL) are critical for resolving stereochemical details in such chiral molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
